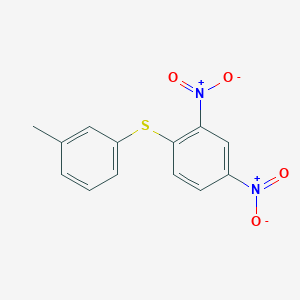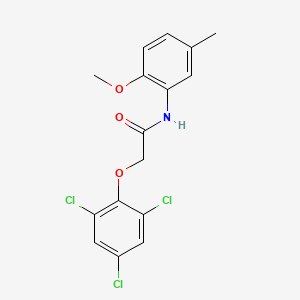
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a hydrazino group, a benzylidene moiety, and a phenylacetamide backbone, making it a versatile molecule for chemical synthesis and biological studies.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-2-oxo-N-phenylacetamid beinhaltet typischerweise die Kondensationsreaktion zwischen 2,5-Dimethoxybenzaldehyd und Hydrazinderivaten, gefolgt von der Acylierung des resultierenden Hydracons mit Phenylacetylchlorid. Die Reaktion wird üblicherweise unter Rückflussbedingungen in Gegenwart eines geeigneten Lösungsmittels wie Ethanol oder Methanol durchgeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung von Reagenzien in Industriequalität und den Einsatz von Durchflussreaktoren zur Steigerung der Ausbeute und Effizienz umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-2-oxo-N-phenylacetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Hydrazinogruppe kann an nukleophilen Substitutionsreaktionen mit Elektrophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder neutralem Medium.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride in Gegenwart einer Base wie Pyridin.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Hydrazinderivaten.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-2-oxo-N-phenylacetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.
Biologie: Untersucht hinsichtlich seiner potenziellen zytotoxischen Aktivität gegen Krebszelllinien.
Medizin: Erforscht hinsichtlich seiner antibakteriellen und antifungalen Eigenschaften.
Industrie: Potenzielles Einsatzgebiet bei der Entwicklung neuer Arzneimittel und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-2-oxo-N-phenylacetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann über ihre Hydrazino- und Benzyliden-Gruppen an Metallionen binden und stabile Komplexe bilden, die biologische Aktivität zeigen. Diese Interaktionen können zelluläre Prozesse stören, was zu zytotoxischen Wirkungen in Krebszellen oder antimikrobieller Aktivität gegen Krankheitserreger führt .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazino derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential cytotoxic activity against cancer cell lines.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Potential use in the development of novel pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(2-(2,5-Dimethoxybenzylidene)hydrazino)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to metal ions through its hydrazino and benzylidene groups, forming stable complexes that exhibit biological activity. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-N-(1-Naphthyl)-2-oxoacetamid
- 2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-N-(3-Methylphenyl)-2-oxoacetamid
Einzigartigkeit
2-(2-(2,5-Dimethoxybenzyliden)hydrazino)-2-oxo-N-phenylacetamid zeichnet sich durch sein spezifisches Substitutionsschema an den Benzyliden- und Phenylacetamid-Einheiten aus, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein von Methoxygruppen erhöht seine Löslichkeit und potenzielle Wechselwirkungen mit biologischen Zielstrukturen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
357207-65-9 |
|---|---|
Molekularformel |
C17H17N3O4 |
Molekulargewicht |
327.33 g/mol |
IUPAC-Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-phenyloxamide |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-8-9-15(24-2)12(10-14)11-18-20-17(22)16(21)19-13-6-4-3-5-7-13/h3-11H,1-2H3,(H,19,21)(H,20,22)/b18-11+ |
InChI-Schlüssel |
VLXGTCQWIRYSEW-WOJGMQOQSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Diphenylbenzo[f]quinoline](/img/structure/B11950640.png)
![N-(4-fluorophenyl)-3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanamide](/img/structure/B11950642.png)



![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)






